molecular formula C22H27ClN6O B2882306 N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179463-31-0

N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2882306
CAS No.: 1179463-31-0
M. Wt: 426.95
InChI Key: VXAYDSJLYNKQLX-UHFFFAOYSA-N
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Description

N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. This compound is characterized by its complex structure, which includes a triazine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process:

  • Formation of the Triazine Core: : The triazine core is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.

  • Substitution Reactions: : The introduction of the 3,4-dimethylphenyl and 3-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of a base, such as sodium hydride or potassium carbonate, and are typically conducted at elevated temperatures.

  • Pyrrolidine Substitution: : The pyrrolidin-1-yl group is introduced via a nucleophilic substitution reaction, where pyrrolidine reacts with the triazine core. This step often requires a catalyst, such as palladium on carbon, and is performed under an inert atmosphere to prevent oxidation.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the triazine ring or the aromatic substituents. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the triazine core. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted triazines.

Scientific Research Applications

Chemistry

In chemistry, N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine core can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of the target’s activity. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
  • N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

Compared to similar compounds, N2-(3,4-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of the pyrrolidin-1-yl group. This group enhances its binding affinity and specificity towards certain molecular targets, making it more effective in its applications.

Properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O.ClH/c1-15-9-10-18(13-16(15)2)24-21-25-20(23-17-7-6-8-19(14-17)29-3)26-22(27-21)28-11-4-5-12-28;/h6-10,13-14H,4-5,11-12H2,1-3H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAYDSJLYNKQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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